methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate
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Overview
Description
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is an organic compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a methylethyl group attached to a benzoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-(1-cyano-1-methylethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Formation of 4-substituted benzoates.
Reduction: Formation of 4-bromo-2-(1-amino-1-methylethyl)benzoate.
Oxidation: Formation of 4-bromo-2-(1-cyano-1-methylethyl)benzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the cyano and methylethyl groups, making it less versatile in certain reactions.
Methyl 4-cyanobenzoate: Lacks the bromine and methylethyl groups, affecting its reactivity and applications.
Methyl 4-methylethylbenzoate: Lacks the bromine and cyano groups, limiting its use in specific synthetic routes.
Uniqueness
Methyl 4-bromo-2-(1-cyano-1-methylethyl)benzoate is unique due to the presence of all three functional groups (bromine, cyano, and methylethyl) on the benzoate moiety. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
2680532-20-9 |
---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.1 |
Purity |
0 |
Origin of Product |
United States |
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